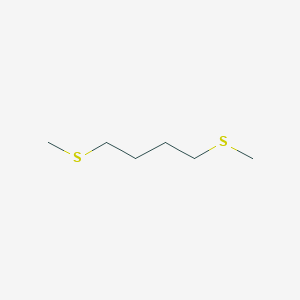

2,7-二硫辛烷

描述

2,7-Dithiaoctane is a chemical compound that is part of a broader class of organic molecules containing sulfur atoms. While the provided papers do not directly discuss 2,7-Dithiaoctane, they do provide insights into related compounds and their properties, which can be useful in understanding the characteristics of 2,7-Dithiaoctane by analogy.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported, such as the first synthesis of 1,2-dithia-5-azacyclooctan-6-one, which is a compound with a heterocyclic ring containing sulfur atoms . This synthesis involved nOe experiments to determine the conformation of the compound, indicating the importance of experimental techniques in understanding the structure of synthesized molecules.

Molecular Structure Analysis

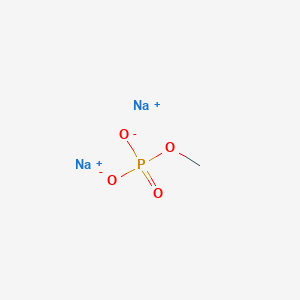

The molecular structure of related compounds has been characterized using various spectroscopic methods and structural analysis techniques such as X-ray crystallography . For example, a derivative of dithiophosphonates was synthesized and its structure was elucidated, revealing an orthorhombic crystal system and specific hydrogen bonding patterns . These findings highlight the complexity of molecular structures that can contain sulfur atoms and the importance of detailed structural analysis.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 2,7-Dithiaoctane, but they do provide information on the reactivity of similar sulfur-containing compounds. For instance, the synthesis of exo-dithio and monothio carborane derivatives involves reactions under basic conditions with organic dihalogenated compounds, leading to the formation of macrocycles . This suggests that sulfur atoms in these compounds can participate in a variety of chemical reactions, potentially including those that would be relevant for 2,7-Dithiaoctane.

Physical and Chemical Properties Analysis

The physical and chemical properties of a related compound, 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane, were analyzed using Density Functional Theory (DFT) . The study found that the energy band gap of the compound indicates lower kinetic stability and higher reactivity, with electron-rich reactive sites located over nitrogen atoms . While this does not directly pertain to 2,7-Dithiaoctane, it does suggest that computational methods like DFT can be valuable for predicting the properties of sulfur-containing compounds.

科学研究应用

电镀中的添加剂: 2,7-二硫辛烷衍生物,特别是4,5-二硫辛烷-1,8-二磺酸,在酸性铜电镀液中具有重要作用。它们在确定电镀液的行为方面起着作用,尽管它们不影响铜沉积的速率 (Healy, Pletcher, & Goodenough, 1992)。

锝配合物的形成: 像2,7-二硫辛烷这样的硫醚配体参与合成中性氧化锝(V)配合物,这些配合物在放射性药物中具有潜在应用 (Pietzsch et al., 1993)。

热力学性质: 对对称烷基二硫化物(包括4,5-二硫辛烷)的热力学性质的研究提供了对它们的汽化热、汽化热容量和其他热力学函数的见解 (Hubbard et al., 1958)。

IR振动频率和NMR化学位移: 研究了3,6-二硫辛烷-1,8-二醇的振动光谱和结构,为理解类似化合物的分子结构和构象提供了宝贵信息 (Kurbakova et al., 1992)。

金属配合物的形成: 2,7-二硫辛烷衍生物与铜等金属形成配合物,展示了铜-硫键的性质,并暗示了在催化和材料科学中的潜在应用 (Ainscough, Brodie, & Palmer, 1976)。

光诱导配体交换: 涉及2,7-二硫辛烷衍生物的Ru(II)多吡啶配合物的光化学揭示了它们在光激活过程中的潜力,这可能适用于光催化和太阳能转换 (Garner, Joyce, & Turro, 2011)。

作用机制

Target of Action

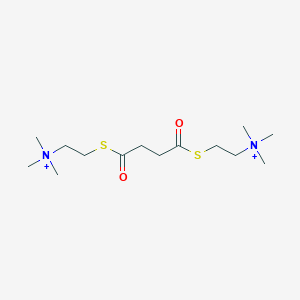

It’s known that 2,7-dithiaoctane is used as a brightener in acid copper electroplating baths . The compound interacts with copper ions in the bath, forming a complex that plays a crucial role in the electroplating process .

Mode of Action

2,7-Dithiaoctane interacts with copper ions to form a complex, CU(I)SCH2CH2CH2SO3H . This complex is believed to play a significant role in determining the behavior of the electroplating bath

Result of Action

In the context of electroplating, the compound contributes to the brightness of the plated surface . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,7-Dithiaoctane. For instance, the pH, temperature, and concentration of other ions in an electroplating bath can affect the performance of 2,7-Dithiaoctane . .

属性

IUPAC Name |

1,4-bis(methylsulfanyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S2/c1-7-5-3-4-6-8-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFIKVWEZAEFMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289411 | |

| Record name | 2,7-Dithiaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dithiaoctane | |

CAS RN |

15394-33-9 | |

| Record name | Butane,4-bis(methylthio)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Dithiaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

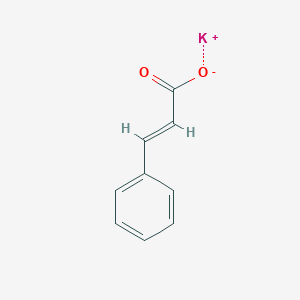

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

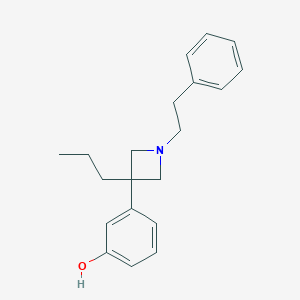

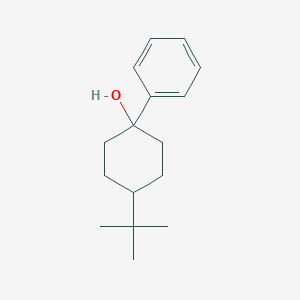

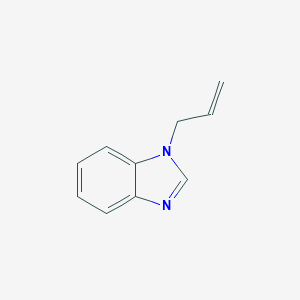

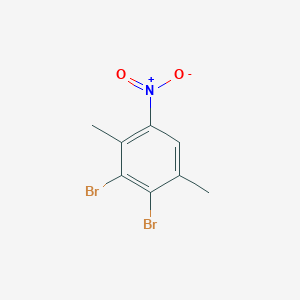

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)